N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a bromophenyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.
Scientific Research Applications
N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . These compounds typically target key enzymes or proteins in the parasites causing these diseases.
Mode of Action
It’s known that similar compounds participate in a palladium-catalyzed heck/suzuki cascade reaction . This reaction involves the formation of a complex with palladium, which then undergoes transmetalation . The success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which this compound likely participates in, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially affect various biochemical pathways by introducing new carbon–carbon bonds.
Result of Action
The compound’s likely participation in the heck/suzuki cascade reaction suggests that it could introduce new carbon–carbon bonds in the target molecules . This could potentially lead to changes in the structure and function of these molecules.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the heck/suzuki cascade reaction that this compound likely participates in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-bromophenylamine with a pyrimidine derivative under specific conditions. One common method includes:
Starting Materials: 2-bromophenylamine and 6-hydroxypyrimidine-4-carboxylic acid.
Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane.
Procedure: The 2-bromophenylamine is added to a solution of 6-hydroxypyrimidine-4-carboxylic acid in dichloromethane, followed by the addition of EDC and triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group on the pyrimidine ring can be oxidized to a ketone or reduced to an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and boronic acids or esters as coupling partners.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-chloronicotinamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
Uniqueness
N-(2-bromophenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of both a bromophenyl group and a hydroxypyrimidine moiety. This combination can result in distinct chemical and biological properties compared to other similar compounds. The bromine atom can enhance the compound’s reactivity in substitution and coupling reactions, while the hydroxypyrimidine group can contribute to its biological activity.
Properties
IUPAC Name |
N-(2-bromophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTNHWLTFQNDBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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